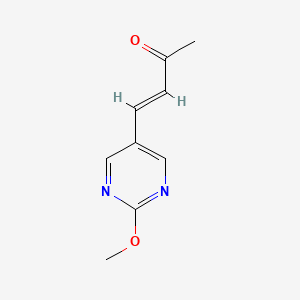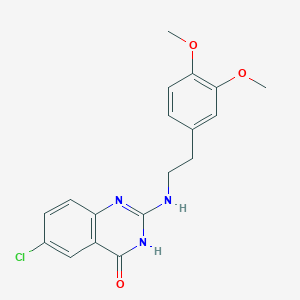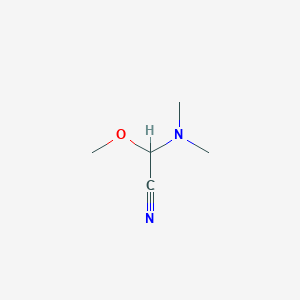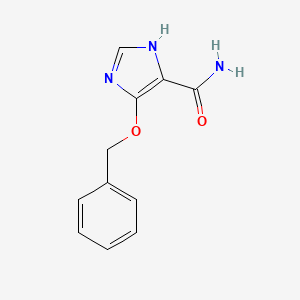![molecular formula C12H12FN3O B12922325 2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one CAS No. 1581-82-4](/img/structure/B12922325.png)
2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one is a synthetic organic compound that belongs to the class of pyrimidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the fluorophenethyl group suggests that this compound may have unique pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one typically involves the condensation of appropriate precursors under controlled conditions. One possible route could be the reaction of 4-fluorophenethylamine with a suitable pyrimidine derivative in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and time, need to be optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would need to be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorophenethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent due to its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The fluorophenethyl group could enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4(3H)-pyrimidinone
- 2-Amino-6-(phenethyl)pyrimidin-4(3H)-one
- 2-Amino-6-(4-chlorophenethyl)pyrimidin-4(3H)-one
Uniqueness
The presence of the fluorophenethyl group in 2-Amino-6-(4-fluorophenethyl)pyrimidin-4(3H)-one distinguishes it from other similar compounds. This group can significantly influence the compound’s pharmacokinetic and pharmacodynamic properties, potentially making it more effective or selective in its biological activity.
Properties
CAS No. |
1581-82-4 |
|---|---|
Molecular Formula |
C12H12FN3O |
Molecular Weight |
233.24 g/mol |
IUPAC Name |
2-amino-4-[2-(4-fluorophenyl)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H12FN3O/c13-9-4-1-8(2-5-9)3-6-10-7-11(17)16-12(14)15-10/h1-2,4-5,7H,3,6H2,(H3,14,15,16,17) |
InChI Key |
QCSPEAZMTZQLOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=O)NC(=N2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2,2,2-Trichloro-1-(pyrrolidin-1-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922254.png)
![2-Chloro-3-methyl-4-((1R,3S,5R)-1,2,3-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12922256.png)

![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)

![3-(1-Hydroxyethylidene)-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B12922276.png)





![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)
